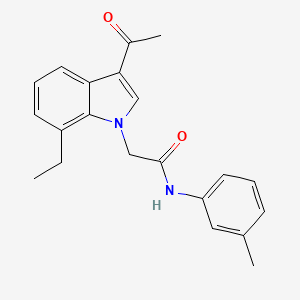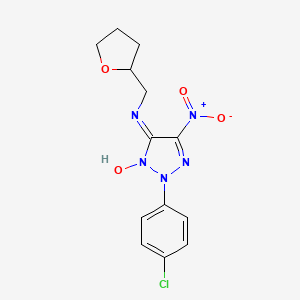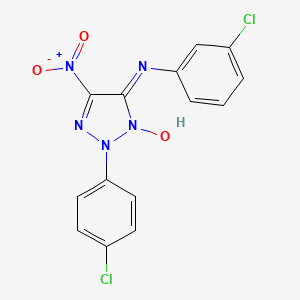
N~2~-(4-chlorophenyl)-N~1~-(2-isopropylphenyl)-N~2~-(methylsulfonyl)alaninamide
Overview
Description
N~2~-(4-chlorophenyl)-N~1~-(2-isopropylphenyl)-N~2~-(methylsulfonyl)alaninamide, commonly known as CI-994, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential use in the treatment of various types of cancer, as well as other diseases such as sickle cell anemia and malaria.
Scientific Research Applications
CI-994 has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit the activity of N~2~-(4-chlorophenyl)-N~1~-(2-isopropylphenyl)-N~2~-(methylsulfonyl)alaninamide enzymes, which play a key role in regulating gene expression. By inhibiting N~2~-(4-chlorophenyl)-N~1~-(2-isopropylphenyl)-N~2~-(methylsulfonyl)alaninamide activity, CI-994 can increase the acetylation of histone proteins, leading to changes in gene expression that can promote cell death in cancer cells. CI-994 has been shown to be effective against a wide range of cancer types, including leukemia, lymphoma, breast cancer, prostate cancer, and lung cancer.
Mechanism of Action
The mechanism of action of CI-994 involves the inhibition of N~2~-(4-chlorophenyl)-N~1~-(2-isopropylphenyl)-N~2~-(methylsulfonyl)alaninamide enzymes, which are responsible for removing acetyl groups from histone proteins. By inhibiting N~2~-(4-chlorophenyl)-N~1~-(2-isopropylphenyl)-N~2~-(methylsulfonyl)alaninamide activity, CI-994 increases the acetylation of histone proteins, leading to changes in gene expression that can promote cell death in cancer cells. In addition to its effects on histone proteins, CI-994 has also been shown to affect the acetylation of non-histone proteins, such as transcription factors and signaling molecules.
Biochemical and physiological effects:
In addition to its effects on gene expression, CI-994 has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. CI-994 has also been shown to have anti-inflammatory effects, which may be useful in the treatment of diseases such as sickle cell anemia and malaria.
Advantages and Limitations for Lab Experiments
One of the main advantages of CI-994 is its broad-spectrum activity against a wide range of cancer types. It has also been shown to be effective at low concentrations, which may reduce the risk of toxicity. However, CI-994 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in certain assays. It also has a short half-life, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for research on CI-994. One area of interest is the development of more potent and selective N~2~-(4-chlorophenyl)-N~1~-(2-isopropylphenyl)-N~2~-(methylsulfonyl)alaninamide inhibitors based on the structure of CI-994. Another area of interest is the investigation of the effects of CI-994 on non-cancer diseases, such as sickle cell anemia and malaria. Finally, there is a need for further studies to elucidate the mechanism of action of CI-994 and its effects on gene expression and cellular signaling pathways.
properties
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-(2-propan-2-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-13(2)17-7-5-6-8-18(17)21-19(23)14(3)22(26(4,24)25)16-11-9-15(20)10-12-16/h5-14H,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAURMOAJPNYTLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C(C)N(C2=CC=C(C=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-[2-(propan-2-yl)phenyl]alaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzonitrile](/img/structure/B4192267.png)

![4-[(3-nitrobenzyl)oxy]benzonitrile](/img/structure/B4192287.png)
![5-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4192294.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4192299.png)


![6-(2-furyl)-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4192327.png)
![4-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4192329.png)
![3-(benzylsulfonyl)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4192330.png)
![N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride](/img/structure/B4192336.png)

![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4192355.png)
![4-[(2-iodobenzyl)oxy]benzonitrile](/img/structure/B4192360.png)